Dioleoyl phosphatidylcholine

Description

Significance of Dioleoyl Phosphatidylcholine as a Model Membrane Component

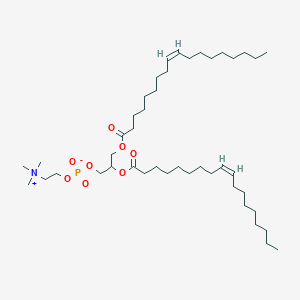

This compound is a type of phospholipid, a class of lipids that are the primary building blocks of cellular membranes. wikipedia.org Structurally, DOPC consists of a hydrophilic choline (B1196258) headgroup and two hydrophobic oleoyl (B10858665) acyl chains. This amphipathic nature drives the self-assembly of DOPC molecules into a lipid bilayer in aqueous environments, mimicking the basic structure of a cell membrane. portlandpress.com

The significance of DOPC as a model membrane component stems from several key characteristics. Its two unsaturated oleoyl chains confer a fluid, or liquid-crystalline, state at physiological temperatures, which is representative of the dynamic nature of biological membranes. mdpi.com This fluidity is crucial for various membrane functions, including protein mobility and signal transduction. frontiersin.org Furthermore, DOPC is a zwitterionic phospholipid, meaning it carries both a positive and a negative charge, resulting in a net neutral charge under physiological pH. acs.org This neutrality simplifies experimental systems by minimizing electrostatic interactions that could confound the study of other membrane phenomena.

The use of a single, well-defined lipid species like DOPC allows for the creation of robust and reproducible model systems. researchgate.net These simplified models, such as liposomes (vesicles) and supported lipid bilayers, provide a controlled environment to investigate the fundamental physical properties of membranes and their interactions with other molecules, which would be immensely challenging in the complex milieu of a native cell membrane. frontiersin.orgnih.gov

Scope and Rationale for Advanced Research on this compound Systems

The utility of DOPC extends beyond simple bilayer models. Advanced research leverages DOPC systems to explore a wide array of complex biophysical questions. One major area of investigation is the interaction between lipids and membrane proteins. cmu.edunih.gov By reconstituting purified proteins into DOPC bilayers, researchers can study how the lipid environment influences protein structure, function, and aggregation. nih.govmpg.de These studies are critical for understanding the mechanisms of membrane-bound enzymes, ion channels, and receptors.

Another significant research avenue involves the study of lipid domains or "rafts." While native cell membranes are heterogeneous mixtures of various lipids, DOPC is often mixed with other lipids, such as sphingomyelin (B164518) and cholesterol, to create model systems that mimic this complexity. nih.gov These models help elucidate the principles governing the formation and stability of lipid domains, which are thought to play crucial roles in cell signaling and trafficking.

Furthermore, DOPC-based liposomes are extensively utilized in drug delivery research. frontiersin.orgusf.edu As biocompatible and biodegradable nanocarriers, they can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target cells. frontiersin.orgmdpi.comnih.gov Research in this area focuses on optimizing the stability, release kinetics, and targeting capabilities of these liposomal formulations. usf.edunih.gov The physical properties of DOPC, such as its fluidity and permeability, are key parameters that are fine-tuned in these applications.

The table below summarizes some of the key physical properties of DOPC bilayers that are central to these research areas.

Historical Context of this compound Studies in Membrane Science

The study of phospholipids (B1166683) and their role in membrane structure has a long history, with the "fluid mosaic" model proposed by Singer and Nicolson in 1972 being a landmark achievement. frontiersin.org This model described biological membranes as two-dimensional fluids in which proteins are embedded. frontiersin.org The development of techniques to create artificial lipid bilayers, or liposomes, by Bangham and Horne in 1964, provided the experimental platform to test and refine these ideas. portlandpress.com

In the ensuing decades, as the importance of specific lipid species became more apparent, synthetic phospholipids like DOPC gained prominence. The ability to synthesize highly pure and well-characterized lipids was a significant step forward from using complex and often ill-defined lipid extracts from natural sources like egg yolk. wikipedia.org This allowed for more controlled and reproducible experiments, laying the groundwork for quantitative biophysical studies.

Early studies focused on characterizing the fundamental phase behavior and structural properties of DOPC bilayers using techniques like X-ray diffraction and calorimetry. portlandpress.comaip.org These foundational studies provided the essential data, such as area per lipid and bilayer thickness, that are still widely used today. cmu.educmu.edu Over time, the advent of more sophisticated techniques, including nuclear magnetic resonance (NMR) spectroscopy, atomic force microscopy (AFM), and molecular dynamics (MD) simulations, has enabled a much more detailed and dynamic picture of DOPC membranes to emerge. nih.govnih.gov These advanced methods have allowed scientists to probe the molecular-level organization, dynamics, and interactions within DOPC bilayers with unprecedented resolution. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKAWJBJQDLSFF-YEUCEMRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68737-67-7, 10015-85-7 | |

| Record name | DOPC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68737-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010015857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioleoylphosphatidylcholine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-(±)-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOLEOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDS2L3ODLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical Frameworks and Computational Methodologies in Dioleoyl Phosphatidylcholine Bilayer Systems

Molecular Dynamics Simulations of Dioleoyl Phosphatidylcholine Bilayers

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structure and dynamics of lipid bilayers at an atomistic level. nih.gov These simulations provide detailed insights into the behavior of individual lipid molecules and their collective properties, which are often difficult to obtain through experimental methods alone. nih.govtandfonline.com For this compound (DOPC) bilayers, MD simulations have been extensively used to characterize various physical properties, including area per lipid, bilayer thickness, lipid ordering, and the influence of hydration. nih.govtandfonline.comnih.gov

Simulation Parameters and Force Field Development for this compound Systems

The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. rsc.org Several force fields have been developed and refined for lipid simulations, with CHARMM and GROMOS being among the most prominent. scispace.comgromos.net

The CHARMM (Chemistry at HARvard Molecular Mechanics) force fields, particularly CHARMM36 (C36), have undergone significant development to improve the accuracy of lipid bilayer simulations. nih.gov The development of C36 was motivated by the tendency of earlier versions, like C27 and C27r, to produce overly ordered, gel-like bilayer structures with smaller-than-experimental surface areas per lipid. nih.gov The C36 parameter set was optimized by targeting both quantum mechanical (QM) calculations and a wide range of experimental data, including surface area per lipid and deuterium (B1214612) order parameters for various phospholipids (B1166683), including DOPC. nih.govnih.gov This optimization involved modifications to torsional, Lennard-Jones, and partial atomic charge parameters. nih.gov The CHARMM force fields are typically used with the TIP3P water model, and the parameters are optimized to maintain a balance between solute-solute, solute-solvent, and solvent-solvent interactions. nih.govresearchgate.net A modification to the C36 force field for cholesterol, termed C36c, has also been developed and tested in simulations of DOPC/cholesterol mixtures. acs.org

The GROMOS (Groningen Molecular Simulation) force fields have also been widely used for simulating DOPC bilayers. gromos.netnih.govgromacs.org The GROMOS 43A1-S3 united-atom force field, for instance, has been critically tested against experimental scattering data for DOPC. nih.gov In a united-atom model, groups of atoms (like CH2 and CH3) are represented as single particles, which reduces the computational cost. Simulations using this force field have been performed at various fixed surface areas to compare with experimental neutron and X-ray scattering data. nih.gov More recent developments in the GROMOS force field, such as the 54A8 parameter set, have focused on creating a consistent parameterization for both lipids and proteins. acs.org

Other force fields like AMBER (Assisted Model Building with Energy Refinement) and OPLS-aa (Optimized Potentials for Liquid Simulations - all atom) have also been applied to DOPC simulations. whiterose.ac.ukresearchgate.net The General Amber Force Field (GAFF) has been shown to reproduce some experimental properties of DOPC bilayers reasonably well, although it can lead to smaller surface areas and higher order parameters compared to experiments. scispace.comnih.gov A systematic parameterization of lipids for the OPLS-aa force field has also been developed, providing topologies for DOPC among other phospholipids. researchgate.net

The choice of simulation parameters, such as temperature, pressure, and the treatment of long-range electrostatic interactions (e.g., using the Particle Mesh Ewald method), is crucial for obtaining realistic bilayer properties. rsc.org Simulations are often performed in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions. whiterose.ac.uk

Table 1: Comparison of Common Force Fields Used for DOPC Bilayer Simulations

Force Field Atomistic Representation Key Features/Development Focus Commonly Paired Water Model CHARMM36 (C36) All-atom Optimized against experimental data (surface area, order parameters) for a wide range of lipids. nih.gov TIP3P rsc.org GROMOS (e.g., 43A1-S3, 54A8) United-atom or All-atom United-atom versions are computationally efficient. nih.gov Focus on consistency with protein force fields. cmu.edu SPC/E rsc.org AMBER (GAFF) All-atom A general force field applicable to a wide range of organic molecules, including lipids. gromacs.org TIP3P OPLS-aa All-atom Systematic parameterization for various lipids, including unsaturated ones like DOPC. TIP3P ELBA Coarse-grain Explicitly models main electrostatics with charges and dipoles. nih.gov Custom Stockmayer potential for water nih.gov

Analysis of Structural and Dynamic Properties from this compound Molecular Dynamics

MD simulations provide a wealth of information about the structural and dynamic properties of DOPC bilayers. Key structural parameters that are routinely calculated and compared with experimental data include the area per lipid (APL), bilayer thickness, and deuterium order parameters (SCD). nih.gov

The area per lipid is a fundamental property that reflects the packing of lipid molecules in the bilayer. For DOPC at 30°C and full hydration, experimental values are around 72.2 ± 1.1 Ų. cmu.edu Simulations using the CHARMM36 force field have yielded APL values in good agreement with experiments, typically around 68.8 Ų at 310 K, which was a significant improvement over previous force fields. nih.govnih.gov Applying membrane tension in simulations leads to an increase in the area per lipid. nih.gov

Bilayer thickness is another critical structural parameter. It can be defined in several ways, such as the distance between the phosphate (B84403) peaks in the electron density profile (DHH). Experimental studies have provided detailed electron density profiles that serve as benchmarks for simulation results. uci.edu Simulations have shown that bilayer thickness decreases with increasing membrane tension. nih.gov

The deuterium order parameter (SCD) provides a measure of the orientational order of the acyl chains. It reflects the motional restriction of the C-H bonds along the lipid tails. SCD values are typically higher near the glycerol (B35011) backbone and decrease towards the center of the bilayer, indicating greater flexibility in the tail region. nih.gov The ability of a force field to accurately reproduce experimental SCD profiles is a key validation metric. nih.govnih.gov For instance, the GAFF force field was noted for its ability to capture the splitting of the SCD parameter for the C2 atom of the two acyl chains, a feature observed experimentally. scispace.com

Dynamic properties such as the lateral diffusion coefficient of lipids can also be calculated from MD trajectories. These simulations have shown that increasing membrane tension enhances the lateral diffusion of DOPC molecules, consistent with an increase in membrane fluidity. nih.gov

Table 2: Selected Structural and Dynamic Properties of DOPC Bilayers from MD Simulations and Experiments

Property Experimental Value Simulated Value (Force Field) Reference Area per Lipid (AL) 72.2 ± 1.1 Ų (30°C) 68.8 Ų (310 K, CHARMM36) [40, 19] Area per Lipid (AL) 67.4 ± 1.0 Ų 65.8 Ų (303 K, GROMOS 43A1-S3, tensionless) [19, 1] Area Compressibility Modulus (KA) 265 ± 12 dyn/cm 241.3 ± 24 dyn/cm (CHARMM36) nih.gov Area Compressibility Modulus (KA) 188 dyn/cm 277 ± 10 mN/m (GROMOS 43A1-S3) [40, 1] Lateral Diffusion Coefficient - Increase of 52% with tension from 0 to 15 dyn/cm (CHARMM36) nih.gov

Investigation of Hydration Effects on this compound Bilayers via Simulations

The level of hydration significantly influences the structure and dynamics of lipid bilayers. MD simulations have been employed to study DOPC bilayers at various water concentrations, from fully hydrated to low hydration states. nih.gov These simulations have revealed that as the hydration level decreases, the bilayer structure undergoes significant changes. nih.govnih.gov

At low hydration levels, the orientation of the lipid headgroup, as measured by the vector connecting the phosphorus and nitrogen atoms (P-N vector), shows a greater alignment with the membrane surface. nih.govnih.gov This change in headgroup conformation is accompanied by a reversal in the sign of the membrane dipole potential, where the membrane interior becomes negative relative to the interlamellar space. nih.gov

Simulations have also been used to quantify the number of water molecules in the hydration shell of the lipid headgroups. nih.gov The results support the hypothesis that the completion of the first hydration shell, which occurs at around 12 water molecules per lipid, corresponds to a break point observed in experimental curves of bilayer spacing versus hydration level. nih.gov The distribution of water across the bilayer normal is another key property that can be accurately captured by simulations and validated against experimental diffraction data. uci.edu

Simulation of Intermolecular Interactions within this compound Systems

MD simulations offer a powerful lens to examine the intricate network of intermolecular interactions that govern the structure and function of DOPC bilayers. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

Hydrogen bonding plays a crucial role, particularly in the headgroup region and at the lipid-water interface. Water molecules form hydrogen bonds with the phosphate and carbonyl oxygen atoms of the DOPC molecules. researchgate.net The presence of other molecules, such as glycerol, can modulate these interactions, for example, by forming bridges between neighboring choline (B1196258) groups. researchgate.net

Simulations of mixed lipid systems, such as DOPC mixed with other phospholipids like dioleoylphosphatidic acid (DOPA), dioleoylphosphatidylserine (DOPS), or dioleoylphosphatidylethanolamine (DOPE), have been used to investigate how different lipid species interact and organize within the bilayer. nih.gov These studies show that the distribution of lipids can be non-random, with certain lipids showing preferential interactions with each other or with embedded molecules like peptides. nih.gov For example, in a mixed DOPC/DOPA bilayer, DOPA lipids were found to be enriched near an embedded peptide. nih.gov Similarly, simulations of DOPC mixed with a functionalized cholesterol have revealed intermolecular π-stacking interactions between the cholesterol analogue molecules. rsc.org

Statistical Mechanical and Integral Equation Theories Applied to this compound Membranes

While MD simulations provide a detailed, atomistic view, statistical mechanical theories offer a complementary, more coarse-grained perspective on the collective behavior of lipid membranes. nih.gov Integral equation theories, which are a class of statistical mechanical methods developed for dense liquids, have been adapted to study the structure and interactions within lipid bilayers. nih.govnih.govnih.gov

These theories can be used to describe the packing of hydrocarbon chains and the lipid-mediated interactions between embedded proteins. nih.govnih.gov The approach often involves using configurations from MD simulations of pure lipid bilayers to calculate the lateral density-density response function. nih.gov This function, which describes how the density of lipid chains responds to a perturbation, is then used as input for the integral equation theory. nih.govnih.gov

For DOPC bilayers, integral equation theory has been used to predict the lipid-mediated interaction between protein inclusions, which were modeled as hard cylinders. nih.gov The results showed that this interaction oscillates between attractive and repulsive values, in contrast to other lipids like POPC or DPPC where the interaction was found to be repulsive at intermediate ranges and attractive at short ranges for small and medium-sized inclusions. nih.gov This highlights how the specific properties of the lipid matrix, in this case DOPC, can influence the interactions between embedded proteins. nih.gov

A mean-field statistical mechanical theory has also been developed to describe the distribution of molecules within the bilayer. nih.gov This theory models the work required to create a cavity for a solute molecule against the pressure tensor of the surrounding lipids. The lateral pressure profile, calculated from MD simulations, is a key input for this model. nih.gov

Theoretical Models for this compound Membrane Surface Potentials and Interactions

The surface of a lipid bilayer possesses an electrical potential that arises from the arrangement of lipid dipoles and the distribution of ions in the surrounding aqueous phase. This surface potential is a critical factor in the interaction of the membrane with charged molecules, peptides, and proteins.

Theoretical models, such as the Gouy-Chapman theory, are often used to describe the electrostatic potential at the membrane surface. pnas.org This theory relates the surface potential to the surface charge density and the ionic strength of the bulk solution. Experimental measurements on mixed DOPC/dioleoylphosphatidylglycerol (B1249151) (DOPG) bilayers have been analyzed using this framework to understand how the surface potential modulates the function of membrane-binding proteins. pnas.org

The theory of elasticity of liquid crystals provides another framework for modeling the physical interactions within and between lipid membranes. mdpi.comiphy.ac.cn The Helfrich model, for example, describes the bending energy of the membrane in terms of its bending modulus, Gaussian curvature, and spontaneous curvature. iphy.ac.cnmdpi.com These elastic parameters, which can be influenced by the lipid composition, govern the membrane's response to deformations and mediate interactions between membrane inclusions. mdpi.com For DOPC, the splay modulus has been reported to be approximately 10 kBT. mdpi.com These theoretical models are essential for interpreting experimental data and for understanding phenomena such as protein-induced membrane deformation and the lifetime of ion channels. mdpi.com

Computational Approaches for Lipid-Protein Interactions in this compound Environments

The intricate dance between lipids and proteins at the cell membrane interface is fundamental to a vast array of cellular functions. nih.govacs.org Understanding these interactions at a molecular level is paramount, and computational methodologies, particularly molecular dynamics (MD) simulations, have become indispensable tools for this purpose. acs.orgresearchgate.net In the context of this compound (DOPC) bilayers, a common model for fluid-phase biological membranes, these computational approaches offer unparalleled insights into the dynamic and structural aspects of lipid-protein interplay. acs.orgnih.gov

Molecular dynamics simulations allow researchers to observe the behavior of complex biomolecular systems by numerically solving Newton's equations of motion for each particle in the system. acs.org This provides a "computational microscope" with temporal and spatial resolutions that can capture phenomena from femtoseconds to milliseconds and at the sub-angstrom level. acs.orgresearchgate.net

A key consideration in simulating lipid-protein systems is the level of detail, or "granularity," of the model. The choice between different levels of representation is dictated by the specific scientific question and the required balance between computational cost and accuracy. acs.org

All-Atom (AA) and United-Atom (UA) Simulations

At the highest level of detail are all-atom (AA) simulations, where every atom, including hydrogens, is explicitly represented. acs.org A slightly less detailed approach is the united-atom (UA) model, which groups nonpolar hydrogens with the heavy atoms they are bonded to into a single interaction site. acs.org These atomistic simulations provide a fine-grained view of molecular interactions, such as specific hydrogen bonds and van der Waals forces, between proteins and DOPC molecules. umich.edu

However, the high computational cost of atomistic simulations often limits the accessible time and length scales. This can be a significant drawback when studying slower processes like large-scale protein conformational changes or the spontaneous binding of proteins to the membrane. nih.govacs.org

Coarse-Grained (CG) Models

To overcome the limitations of atomistic simulations, coarse-grained (CG) models have been developed. nih.govresearchgate.net In CG models, groups of atoms are clustered into single "beads" or interaction sites. nih.govresearchgate.net This reduction in the number of particles allows for simulations that can span much longer timescales (microseconds to milliseconds) and larger system sizes, making them ideal for studying phenomena like protein insertion, membrane remodeling, and the formation of lipid domains. nih.govsci-hub.se

One of the most widely used CG force fields is the MARTINI model, where typically 2-4 heavy atoms are represented by a single bead. sci-hub.se The MARTINI force field has been extensively applied to study lipid membranes, including DOPC bilayers, and their interactions with proteins. nih.govsci-hub.senih.gov

| Computational Model | Description | Advantages | Limitations | Typical Applications in DOPC Systems |

| All-Atom (AA) | Every atom is explicitly represented. acs.org | High accuracy and detailed chemical information. | Computationally expensive, limited time and length scales. acs.org | Studying specific binding site interactions, water dynamics at the interface. |

| United-Atom (UA) | Nonpolar hydrogens are grouped with their bonded heavy atoms. acs.org | Reduced computational cost compared to AA, while retaining significant detail. | Still computationally demanding for large systems and long timescales. | Investigating lipid packing and protein-induced local membrane deformations. |

| Coarse-Grained (CG) | Groups of atoms are represented by single interaction sites ("beads"). nih.govresearchgate.net | Allows for simulation of larger systems and longer timescales (microseconds to milliseconds). nih.govsci-hub.se | Loss of atomic detail, requires careful parameterization. nih.gov | Studying protein insertion, membrane remodeling, lipid sorting, and large-scale protein dynamics. nih.govnih.gov |

Multiscale Approaches

Bridging the gap between the detailed view of atomistic models and the broad scope of coarse-grained simulations are multiscale or hybrid models. acs.org These approaches combine different levels of resolution within the same simulation. For instance, a protein might be represented with atomistic detail, while the surrounding DOPC lipids and solvent are treated with a coarse-grained model. acs.org This allows for a focused, high-resolution investigation of the protein and its immediate lipid environment while efficiently simulating the bulk membrane and solvent. acs.org

Studying Protein Insertion and Binding Affinity

A significant area of research involves understanding how proteins insert into and bind to DOPC bilayers. Computational methods are instrumental in elucidating these processes. For example, spontaneous insertion of peptides into a DOPC bilayer has been observed in unbiased molecular dynamics simulations. researchgate.net

Calculating the binding affinity of a protein to a membrane is another critical application. Techniques like umbrella sampling and steered molecular dynamics can be used to compute the potential of mean force (PMF), which provides the free energy profile of a protein as it moves from the aqueous phase to the membrane. ucl.ac.uk These calculations can reveal the energetic barriers and favorable interactions that govern protein binding. nih.govnih.gov

Furthermore, specialized analysis tools and packages, such as PyLipID, have been developed to systematically analyze protein-lipid interactions from MD simulation trajectories. acs.org These tools can identify lipid binding sites on proteins, calculate lipid residence times, and characterize the bound lipid poses, providing a comprehensive picture of the dynamic interactions between a protein and the DOPC bilayer. acs.orgmdpi.com

Research Findings from Computational Studies

Computational studies have yielded a wealth of information on lipid-protein interactions in DOPC environments. Here are some key findings:

Lipid Sorting and Annular Shells: Simulations have shown that proteins can induce local ordering and sorting of lipids in their immediate vicinity, forming an "annular shell" of lipids that can differ in composition from the bulk membrane. researchgate.net

Membrane Deformation: Proteins can cause local thinning or thickening of the DOPC bilayer to accommodate hydrophobic mismatch, which can have functional implications. nih.govresearchgate.net

Role of Specific Residues: Simulations can pinpoint specific amino acid residues that are crucial for anchoring a protein to the membrane or for interacting with specific lipid headgroups or tails. mdpi.com For example, studies have identified residues within complement proteins that likely interact with DOPC. mdpi.com

Mechanism of Action: For membrane-active proteins like antimicrobial peptides or fusion peptides, simulations can reveal the molecular mechanisms by which they disrupt the DOPC bilayer, form pores, or induce membrane fusion. nih.gov

| Research Area | Key Computational Methods | Illustrative Findings in DOPC Systems |

| Protein Insertion | Coarse-Grained MD, All-Atom MD, Umbrella Sampling | Observation of spontaneous peptide insertion; calculation of free energy barriers for insertion. researchgate.netnih.govnih.gov |

| Binding Affinity | Umbrella Sampling, Steered MD, Free Energy Perturbation | Quantification of the binding free energy of peripheral proteins to the DOPC surface. ucl.ac.ukbiorxiv.orgplos.org |

| Lipid Annulus | All-Atom MD, Coarse-Grained MD | Characterization of the ordered shell of DOPC lipids immediately surrounding a transmembrane protein. researchgate.net |

| Membrane Deformation | Coarse-Grained MD, Continuum Elasticity Models | Proteins can induce local thinning or thickening of the DOPC bilayer. nih.govnih.govresearchgate.net |

| Lipid-Gating | Coarse-Grained MD | Lipids can directly influence the conformational state (open/closed) of channels. nih.gov |

Advanced Biophysical Characterization of Dioleoyl Phosphatidylcholine Membrane Architectures

Structural Elucidation of Dioleoyl Phosphatidylcholine Bilayers

The structural organization of DOPC bilayers is a fundamental aspect that governs their function as a barrier and a matrix for membrane proteins. Key structural parameters include the bilayer thickness, the area occupied by each lipid molecule, the conformation and orientation of the headgroups, and the properties of the surrounding water molecules.

Bilayer Thickness and Area Per Lipid Determinations in this compound Systems

The thickness of a DOPC bilayer and the area per lipid are critical parameters that are sensitive to environmental conditions such as temperature. X-ray diffuse scattering studies have provided detailed insights into these structural features. For instance, at 30°C, the area per lipid for a fully hydrated DOPC bilayer is approximately 72.4 Ų. cmu.educmu.edu As the temperature increases, the area per lipid also increases, with a reported value of 75.5 Ų at 45°C, while a decrease to 15°C results in a smaller area of 69.1 Ų. cmu.edu This temperature-dependent expansion is a key characteristic of fluid-phase membranes.

The thickness of the bilayer is inversely related to the area per lipid. The hydrocarbon chain thickness (2DC) and the head-to-head distance (DHH) are common measures of bilayer thickness. As the temperature rises and the area per lipid expands, the bilayer thins. For example, the hydrocarbon thickness decreases with increasing temperature, a phenomenon quantified by a contractivity of 0.0019/degree. cmu.edu Molecular dynamics simulations have also been employed to determine these parameters, with one study reporting an area per lipid of 69.15 Ų and a phosphate-to-phosphate distance of 37.47 Šat 303 K. nih.gov

| Temperature (°C) | Area per Lipid (Ų) | Reference |

|---|---|---|

| 15 | 69.1 | cmu.edu |

| 30 | 72.4 | cmu.educmu.edu |

| 45 | 75.5 | cmu.edu |

Headgroup Conformation and Orientation in this compound Bilayers

The phosphocholine (B91661) headgroup of DOPC is zwitterionic, with a negatively charged phosphate (B84403) group and a positively charged choline (B1196258) group. researchgate.net The conformation and orientation of this headgroup are crucial for mediating interactions with water, ions, and other molecules at the membrane surface. In fully hydrated DOPC bilayers, the headgroups are extensively hydrogen-bonded with water molecules, forming a networked structure. nih.gov

Studies using techniques like 14N NMR have shown that the orientation of the PC headgroup can act as a sensor for the electrostatic environment of the membrane. nih.gov The presence of charged molecules can alter the tilt of the P-N dipole of the headgroup relative to the membrane surface. nih.gov For a pure DOPC bilayer, the headgroup size along the normal to the bilayer is relatively small at lower hydration levels, suggesting that the phosphate and choline groups lie more in the plane of the membrane. aip.org As hydration increases, the headgroup size along the bilayer normal increases significantly. aip.org Electron spin resonance studies have also indicated that the ordering of the DOPC headgroup is correlated with the ordering of interbilayer water. nih.gov

Hydration Shell Properties and Water Interactions in this compound Systems

Water molecules at the interface of a DOPC bilayer form a structured hydration shell that is critical for membrane stability and function. Upon hydration, water molecules fill the shell around the DOPC headgroups, which reduces the electrostatic interactions between the phosphate and choline groups. aip.org These interfacial water molecules are polarized and align their dipole moments toward the bulk water, creating a positive potential in the bilayer's interior. aip.org

The dynamics of water in the hydration shell are significantly retarded compared to bulk water. Molecular dynamics simulations have shown that water diffusion is slowed down near the lipid headgroups, with this effect extending up to approximately 10 Å from the membrane surface. nih.gov The ordering of this interbilayer water is coupled to the ordering of the lipid headgroups and can be influenced by factors like temperature and the presence of other molecules. nih.gov For instance, dehydration leads to an increase in the ordering of the remaining water molecules. nih.gov The phosphate group of the phosphatidylcholine lipid plays a a critical role in retaining water near the membrane surface, even under conditions of limited hydration. acs.org

Dynamic Properties of this compound Membranes

The fluid nature of DOPC membranes is characterized by the rapid motion of the constituent lipid molecules. This includes lateral diffusion within the plane of the bilayer and the internal motions of the acyl chains.

Lateral Diffusion Coefficients of this compound Lipids

The lateral diffusion of lipids within the membrane is a key aspect of their dynamic behavior and is essential for many cellular processes. Pulsed field gradient NMR is a powerful technique for measuring the lateral diffusion coefficients (DL) of lipids. In pure DOPC bilayers, the lateral diffusion is relatively fast, reflecting the fluid state of the membrane. nih.govnih.gov

The presence of other molecules, such as cholesterol or other phospholipids (B1166683), can significantly affect the lateral diffusion of DOPC. For example, in mixtures with sphingomyelin (B164518) and cholesterol, DOPC is often enriched in the more fluid, liquid-disordered (ld) phase, which exhibits diffusion coefficients that are three to five times larger than in the more ordered (lo) phase. nih.govexlibrisgroup.com The temperature also has a strong influence on lateral diffusion, with an increase in temperature leading to faster diffusion. The apparent activation energy for lateral diffusion in the ld phase of DOPC-containing mixtures is typically in the range of 20-40 kJ/mol. nih.gov

| Condition | Effect on DOPC Lateral Diffusion | Reference |

|---|---|---|

| Presence of Liquid-Ordered Phase | DOPC is enriched in the faster diffusing liquid-disordered phase. | nih.govexlibrisgroup.com |

| Increasing Temperature | Increases the lateral diffusion coefficient. | nih.gov |

| Presence of Curcumin | Decreases the lateral diffusion coefficient. | acs.org |

Acyl Chain Order Parameters and Dynamics in this compound Bilayers

The flexibility and ordering of the oleoyl (B10858665) chains of DOPC are described by acyl chain order parameters. These parameters provide a measure of the orientational order of the C-H bonds along the hydrocarbon chain with respect to the bilayer normal. The cis double bond at the C9-C10 position introduces a significant kink, leading to a characteristic drop in the order parameter profile at this position. researchgate.net

Membrane Undulations and Fluctuations in this compound Bilayers

The fluid nature of this compound (DOPC) bilayers at physiological temperatures gives rise to significant thermal undulations and fluctuations. These dynamic motions are fundamental to the mechanical properties of the membrane, including its bending rigidity and elasticity. Techniques such as neutron spin echo (NSE) and X-ray diffuse scattering are instrumental in characterizing these nanoscale dynamics. rsc.orgaps.orgornl.gov

Research using NSE has been pivotal in understanding the bending modulus (KC) of DOPC bilayers. rsc.org This technique measures the subtle, thermally-driven out-of-plane movements of the membrane, providing direct insight into its flexibility. The analysis of these fluctuations allows for the determination of key mechanical properties. For instance, studies have shown that the bending rigidity of pure DOPC membranes can be influenced by various factors. researchgate.net

The introduction of external molecules into the DOPC bilayer significantly modulates its fluctuation behavior. For example, the presence of cholesterol has been a subject of extensive research, with some studies suggesting it increases the membrane's bending modulus, thereby stiffening it and reducing the amplitude of fluctuations. ornl.gov However, other studies using different methodologies have reported that cholesterol has a minimal effect on the bending rigidity of DOPC bilayers. rsc.orgaps.orgmpg.de Instead, it is suggested that cholesterol primarily increases the membrane's viscosity. rsc.org

Other molecules have also been shown to alter membrane dynamics. The flavonoids quercetin (B1663063) and rutin (B1680289), for example, have been observed to increase membrane undulations in DOPC bilayers in a concentration-dependent manner. acs.orgwhiterose.ac.ukwhiterose.ac.ukresearchgate.net Similarly, the adhesion of silica (B1680970) nanoparticles to the outer surface of DOPC vesicles has been found to cause a surprising decrease in membrane rigidity, leading to enhanced fluctuations. rsc.org

Membrane tension is another critical parameter that affects bilayer fluctuations. Molecular dynamics simulations and experimental studies have demonstrated that increasing membrane tension leads to a decrease in bilayer thickness and an increase in the area per lipid. nih.gov This alteration in membrane structure directly impacts its undulations. nih.govacs.org

Phase Behavior and Transitions in this compound Systems

Fluid-Solid Phase Transitions under Controlled Conditions for this compound

This compound (DOPC) is characterized by a low main phase transition temperature (Tm), the point at which the lipid bilayer transitions from a gel-like solid phase (Lβ) to a fluid-like liquid crystalline phase (Lα). The Tm for DOPC is approximately -16.5°C to -20°C. nih.govpnas.org This low transition temperature is a direct consequence of the two cis double bonds in its oleoyl acyl chains, which introduce kinks and prevent tight packing of the lipid molecules. vaia.com

Under ambient pressure, DOPC typically exists in the fluid Lα phase at room and physiological temperatures. nih.gov However, by manipulating temperature and pressure, other phases can be observed. High-pressure studies have revealed a more complex phase diagram for DOPC. For instance, at pressures above 234 MPa, stable subgel (Lc) and lamellar gel (Lβ) phases can be induced in addition to the liquid crystal phase. nih.gov The transition from the Lc phase to the Lα phase has been observed at -12.0°C at ambient pressure in a 50% aqueous ethylene (B1197577) glycol solution. nih.gov Extrapolation of high-pressure data suggests a main transition temperature (Lβ to Lα) of -40.3°C at ambient pressure, a transition not typically detectable by standard differential scanning calorimetry (DSC). nih.gov

The hydration level of the bilayer also plays a crucial role in its phase behavior. The structure and dynamics of the lipid and water components change significantly with varying water content, which can influence the phase transitions. nih.gov

Phase Transition Temperatures of DOPC Under Various Conditions

| Transition Type | Condition | Temperature (°C) | Reference |

|---|---|---|---|

| Lα (Liquid Crystalline) to Lβ (Gel) | Ambient Pressure (Extrapolated) | -40.3 | nih.gov |

| Lc (Crystalline) to Lα (Liquid Crystalline) | Ambient Pressure (in 50% ethylene glycol) | -12.0 | nih.gov |

| Main Transition (Tm) | Fully Hydrated | -16.5 | nih.gov |

| Main Transition (Tm) | Well-hydrated lamellae | -17 ± 1 | pnas.org |

Influence of External Factors on this compound Phase Behavior

The phase behavior of DOPC is highly sensitive to external factors, including pressure, the presence of other molecules, and membrane tension.

Pressure: Hydrostatic pressure is a significant modulator of DOPC phase transitions. Increasing pressure generally favors more ordered phases by promoting tighter molecular packing. High-pressure optical and calorimetric studies have shown that the main transition temperature of DOPC increases linearly with pressure. nih.gov For instance, the main transition from the lamellar gel (Lβ) to the liquid crystalline (Lα) phase, which is not observed at ambient pressure, becomes detectable at elevated pressures. nih.govnih.gov At a pressure of about 234 MPa, the transition curves for the Lc/Lα and Lβ/Lα transitions intersect. nih.gov

Cholesterol and Other Lipids: The incorporation of cholesterol into DOPC bilayers has a profound effect on their phase behavior, particularly in ternary mixtures with a higher-melting lipid like dipalmitoyl phosphatidylcholine (DPPC). In such mixtures, cholesterol can induce the formation of a liquid-ordered (Lo) phase, which coexists with the liquid-disordered (Ld) phase, rich in DOPC. nih.govrsc.org The boundaries of this two-phase coexistence region are dependent on temperature and pressure. rsc.orgresearchgate.net Increasing pressure has been shown to extend the tie lines of the Lo-Ld coexistence region towards higher DOPC concentrations. rsc.org In binary mixtures with DPPC, small amounts of DOPC can disrupt the tight packing of the gel-phase DPPC, leading to a more disordered state. nih.gov

Membrane Tension: Surface tension can dramatically influence the fluid-solid phase transitions in lipid membranes. pnas.orgnih.govpnas.org In two-component vesicles of DOPC and DPPC, increasing membrane tension can shift the fluid-solid transition temperatures and alter the shape of the solid domains that form. pnas.orgnih.gov At elevated tensions (around 3 mN/m for a 30% DOPC/70% DPPC mixture), a triple-point-like intersection of coexistence curves has been observed, indicating a complex interplay between temperature, composition, and tension in determining the membrane's phase state. nih.govpnas.org

Effect of External Factors on DOPC Phase Behavior

| External Factor | System | Observed Effect | Reference |

|---|---|---|---|

| High Pressure (>234 MPa) | Pure DOPC | Induces stable subgel (Lc) and lamellar gel (Lβ) phases. | nih.gov |

| Increasing Pressure | Pure DOPC | Linearly increases the main transition temperature. | nih.gov |

| Cholesterol | DOPC/DPPC/Cholesterol ternary mixture | Induces liquid-ordered (Lo) / liquid-disordered (Ld) phase separation. | rsc.orgresearchgate.net |

| Membrane Tension (~3 mN/m) | DOPC/DPPC (30/70) mixture | Shifts fluid-solid transition temperatures and alters solid domain morphology. | pnas.orgnih.govpnas.org |

| Quercetin/Rutin | Pure DOPC | Increases membrane undulations and slightly thins the bilayer. | acs.orgwhiterose.ac.ukwhiterose.ac.uk |

Molecular Interactions Involving Dioleoyl Phosphatidylcholine in Complex Systems

Dioleoyl Phosphatidylcholine in Lipid-Lipid Mixtures and Domain Formation

Binary and Multi-component this compound Lipid Bilayers

This compound (DOPC) is a common unsaturated phospholipid used in model membranes to study the complexities of lipid-lipid interactions. In binary and multi-component systems, DOPC's behavior provides insight into the principles governing membrane structure and organization.

Binary Mixtures:

When mixed with saturated phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or distearoyl-phosphatidylcholine (DSPC), DOPC's interaction is largely unfavorable at lower temperatures, leading to phase separation. nih.gov In equimolar mixtures of DOPC and DPPC at 30°C, for instance, the two lipids completely separate within the bilayer. mdpi.com In these binary systems, DPPC can form gel-phase (So) domains while DOPC remains in the liquid-disordered (Ld) phase. ethz.ch The addition of cholesterol to binary mixtures of DOPC with DPPC or DSPC has been shown to modulate domain formation. nih.gov

Mixtures of DOPC with dioleoylphosphatidylethanolamine (DOPE) are also used to investigate the effects of lipid headgroup and spontaneous curvature on membrane properties. acs.orgnih.gov Similarly, incorporating lysophosphatidylcholine (B164491) (LysoPC) into a DOPC bilayer reduces the hydrophobicity of the hydrocarbon region, allowing for greater swelling and increased layer spacing. acs.org

Ternary Mixtures:

The ternary mixture of DOPC, a saturated phospholipid like DPPC, and cholesterol is a widely studied model for lipid rafts. pnas.orgnih.gov In these systems, the addition of cholesterol can induce the formation of a liquid-ordered (Lo) phase, which coexists with the Ld phase. ethz.ch The Lo phase is characterized by the high conformational order of the lipid acyl chains, similar to a gel phase, while maintaining high lateral mobility typical of a fluid phase. ethz.ch The formation and characteristics of these domains are highly dependent on the molar ratios of the components. For example, in DOPC/DPPC/cholesterol mixtures, the region of phase coexistence is influenced by the cholesterol concentration. nih.gov Studies have shown that in a DOPC/DPPC/Cholesterol (40/40/20) system, the membrane exists in a two-liquid state, which can transition to a solid-liquid phase organization under low temperatures and high osmotic pressure. scispace.com

The table below summarizes the observed phases in various DOPC-containing lipid mixtures.

| Mixture Components | Observed Phases/Behavior | Reference(s) |

| DOPC / DPPC | Coexistence of liquid-disordered (Ld) and gel (So) phases. | mdpi.comethz.ch |

| DOPC / DSPC | Coexistence of liquid-disordered (Ld) and gel (So) phases. | nih.gov |

| DOPC / Cholesterol | Formation of regular distributions at specific cholesterol mole fractions. | nih.govpnas.org |

| DOPC / DPPC / Cholesterol | Coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases. | pnas.orgnih.govscispace.com |

| DOPC / DSPC / Cholesterol | Coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases. | nih.govnih.gov |

| DOPC / DOPE | Non-uniform distribution with small cluster formation. | nih.gov |

| DOPC / LysoPC | Increased layer spacing and swelling. | acs.org |

Lateral Organization and Phase Separation in this compound-Containing Membranes

The lateral organization of lipids within a membrane is crucial for many cellular functions. In membranes containing DOPC, particularly in mixtures with saturated lipids and cholesterol, distinct domains with different physical properties can form through a process called phase separation. nih.gov

This phase separation often results in the coexistence of the liquid-disordered (Ld) phase, primarily composed of unsaturated lipids like DOPC, and the liquid-ordered (Lo) phase, which is enriched in saturated lipids and cholesterol. pnas.orgnih.gov The Ld phase is characterized by loosely packed, disordered acyl chains, while the Lo phase has more tightly packed and ordered chains, though still retaining lateral mobility. nih.gov

The formation of these domains is driven by the unfavorable interaction between the unsaturated acyl chains of DOPC and the saturated chains of lipids like DPPC or sphingomyelin (B164518). nih.gov Cholesterol plays a key role in this process by preferentially interacting with saturated lipids, promoting the formation and stability of the Lo phase. nih.govnih.gov In ternary mixtures of DOPC, DPPC, and cholesterol, macroscopic phase separation into Ld and Lo domains can be observed over a wide range of compositions. nih.gov The miscibility transition temperature, at which the membrane becomes a single homogeneous phase, is dependent on the lipid composition and can be influenced by factors like membrane tension. scispace.com

The presence of charged lipids can also significantly influence phase separation. For instance, the inclusion of the negatively charged lipid dipalmitoylphosphatidylglycerol (B1197311) (DPPG) in a DOPC/DPPC/cholesterol mixture can lead to the formation of a three-phase coexistence. rsc.org Negatively charged saturated lipids tend to enhance phase separation, whereas negatively charged unsaturated lipids can suppress it. rsc.org

Interactions of this compound with Membrane Proteins and Peptides

Annular and Non-Annular Lipid Interactions with Proteins in this compound Bilayers

Membrane proteins are surrounded by lipids that can be broadly categorized as annular or non-annular, based on their interaction with the protein surface.

Annular lipids form a shell or ring around the transmembrane domains of a protein. nih.govlibretexts.org These lipids interact non-specifically with the protein's hydrophobic surface and have a residence time at the protein-lipid interface that is longer than that of the bulk lipids. nih.gov The composition of this annular shell can differ from the bulk membrane composition and is dictated by the local architecture of the protein. nih.gov In a DOPC bilayer, the flexible and disordered nature of DOPC molecules allows them to efficiently solvate the irregular surfaces of transmembrane proteins.

The interaction between lipids and proteins can also be influenced by the physical properties of the bilayer. For example, lipid-mediated interactions between protein inclusions in a DOPC bilayer can oscillate between attractive and repulsive depending on the distance between the proteins. nih.gov

Influence of this compound Composition on Protein Conformation and Function

The lipid environment, including the presence and proportion of DOPC, can significantly impact the structure and activity of membrane proteins. This influence can be exerted through both specific interactions and by altering the global physical properties of the bilayer.

Changes in the lipid composition of a DOPC-containing membrane can modulate a protein's conformational equilibrium and function. For instance, the function of the nicotinic acetylcholine (B1216132) receptor (nAChR) is sensitive to the presence of cholesterol and the anionic lipid dioleoylphosphatidic acid (DOPA) in the membrane. nih.gov In pure egg phosphatidylcholine (EPC) membranes, the nAChR is unable to undergo the conformational change required for its function. The addition of cholesterol or DOPA stabilizes conformations that are capable of agonist-induced desensitization, suggesting that the physical properties of the bilayer, modulated by these lipids, are critical for the receptor's activity. nih.gov

Similarly, the folding, stability, and function of lactose (B1674315) permease (LacY) are differentially affected by the lipid composition. kcl.ac.uk In DOPC/DOPE bilayers, increasing the proportion of DOPE, which alters the lateral pressure profile of the membrane, was found to stabilize the folded state of LacY but decrease the efficiency of its initial folding and reconstitution. kcl.ac.uk The presence of the anionic lipid DOPG in DOPC/DOPG/DOPE mixtures was also shown to be detrimental to the protein's topology and function. kcl.ac.uk This demonstrates that different aspects of a membrane protein's lifecycle can have distinct requirements for the lipid environment.

The table below summarizes the effects of lipid composition on the conformation and function of specific proteins in DOPC-containing model membranes.

| Protein | Lipid System | Observed Effect | Reference(s) |

| Nicotinic Acetylcholine Receptor (nAChR) | EPC / DOPA / Cholesterol | Cholesterol and DOPA are required to stabilize a functional conformation capable of agonist-induced desensitization. | nih.gov |

| Lactose Permease (LacY) | DOPC / DOPE | Increasing DOPE content stabilizes the folded state but reduces folding efficiency. | kcl.ac.uk |

| Lactose Permease (LacY) | DOPC / DOPG / DOPE | Addition of DOPG is detrimental to protein topology and function. | kcl.ac.uk |

Peptide-Induced Membrane Disruption in this compound Systems

Certain peptides, particularly antimicrobial peptides (AMPs), can interact with and disrupt the integrity of lipid bilayers, including those composed of DOPC. This disruption can manifest as membrane thinning, pore formation, or complete solubilization of the membrane.

For example, the antimicrobial peptide dermaseptin (B158304) S9 induces significant leakage from large unilamellar vesicles (LUVs) made of DOPC. plos.org The peptide is thought to bind to the membrane in an aggregated state, leading to membrane damage. plos.org Similarly, the peptide melittin (B549807) has been shown to cause lysis of DOPC vesicles. aps.org The mechanism of disruption often involves the peptide inserting into the headgroup region of the bilayer, which creates an internal membrane tension, leading to the formation of pores. aps.org

The interaction of peptides with DOPC membranes can also be influenced by the presence of other lipids. The antimicrobial peptide Smp43, for instance, causes rapid disruption of bilayers composed of a DOPC and dioleoylphosphatidylglycerol (B1249151) (DOPG) mixture, an effect that is amplified by the electrostatic attraction between the cationic peptide and the anionic PG headgroups. rsc.org

Furthermore, hydrophobic peptides designed to mimic transmembrane segments of proteins can also alter the phase behavior of DOPC/water systems. The WALP16 peptide, for example, can induce the formation of non-lamellar, reversed hexagonal phases in DOPC membranes, demonstrating a profound impact on the bilayer structure. nih.gov

Interactions of this compound with Small Molecules and Ions

This compound (DOPC) bilayers serve as a important model system for studying the intricate interactions between cell membranes and a variety of small molecules and ions. These interactions are fundamental to understanding cellular processes, as they can modulate the physical properties of the membrane, including its fluidity, thickness, and permeability. The following sections delve into specific research findings concerning the interactions of DOPC with flavonoids and ions, and explore the principles governing the partitioning and permeation of general solutes across DOPC membranes.

Flavonoid Interactions with this compound Bilayers

Flavonoids, a class of polyphenolic compounds found in plants, are known for their biological activities, which are often linked to their ability to interact with and modify cell membranes. Studies using DOPC bilayers as a model have provided detailed insights into these interactions.

Research on the soy isoflavones genistein (B1671435) and daidzein (B1669772) revealed differential effects on the biophysical properties of DOPC bilayers. nih.govnih.govacs.orgacs.org Genistein was found to increase the water permeability of the DOPC membrane, decrease its phase transition temperature, and reduce the transition enthalpy, all of which indicate an induction of packing disorder within the lipid acyl chains. nih.govacs.orgacs.org Conversely, daidzein decreased water permeability and had a negligible impact on the thermodynamic properties and packing of the bilayer. nih.govacs.orgacs.org These differences are attributed to their molecular structures; the more hydrophobic genistein is thought to penetrate deeper into the acyl chain region, disrupting its order, while the less hydrophobic daidzein is believed to interact primarily with the lipid headgroups, potentially causing dehydration and increased rigidity at the interface. nih.gov When cholesterol is introduced into the DOPC bilayer, the effects of both genistein and daidzein on water permeability become less pronounced. nih.govnih.govacs.orgacs.org

Another extensively studied flavonoid, quercetin (B1663063) , and its glycoside derivative rutin (B1680289) , also exhibit distinct interaction patterns with DOPC membranes. whiterose.ac.ukresearchgate.netacs.orgnih.gov Quercetin is soluble in DOPC membranes up to 12 mol%, while rutin's solubility is limited to 6 mol%. whiterose.ac.ukresearchgate.netacs.orgnih.gov Both flavonoids cause a slight, concentration-dependent thinning of the bilayer (less than 1 Å) and an increase in membrane undulations, with quercetin having a more significant effect. whiterose.ac.ukresearchgate.netacs.orgnih.gov Molecular dynamics simulations suggest that quercetin orients itself at a 60° angle to the bilayer normal, positioning itself at a depth of approximately 12 Å from the membrane center. whiterose.ac.ukacs.orgnih.gov Rutin, on the other hand, adopts a more perpendicular orientation (30° angle) and resides deeper within the bilayer, at about 16 Å from the center. whiterose.ac.ukacs.orgnih.gov The presence of rutin tends to induce stronger packing of the DOPC lipids, likely due to more potent electrostatic interactions in the polar headgroup region. whiterose.ac.ukacs.orgnih.gov

Studies have also shown that flavonoids like myricetin and its glycoside myricitrin can be incorporated into DOPC bilayers, leading to an increase in the bilayer thickness. nih.gov This incorporation is also associated with an expansion of nonpolar domains within the membrane, which in turn increases membrane elasticity. nih.gov The protective effects of these flavonoids against lipid peroxidation have been observed, with quercetin showing a high degree of protection. nih.gov

Table 1: Effects of Various Flavonoids on the Properties of DOPC Bilayers

| Flavonoid | Concentration | Effect on Bilayer Thickness | Effect on Water Permeability | Location in Bilayer | Reference |

|---|---|---|---|---|---|

| Genistein | Increasing | Thins by ~2.3 Å at 20 mol% | Increases | Hydrocarbon region near carbonyls | nih.govcmu.edu |

| Daidzein | Increasing | Thins by ~1.5 Å at 14 mol% | Decreases | Hydrocarbon region near carbonyls | nih.govcmu.edu |

| Quercetin | Up to 12 mol% | Thins by ~0.8 Å at 6 mol% | - | ~12 Å from membrane center | whiterose.ac.ukresearchgate.netacs.orgnih.govwhiterose.ac.uk |

| Rutin | Up to 6 mol% | Thins by ~0.45 Å at 6 mol% | - | ~16 Å from membrane center | whiterose.ac.ukresearchgate.netacs.orgnih.govwhiterose.ac.uk |

| Tiliroside | 6 mol% | Thins by ~1.1 Å | - | Lipid/water interface | whiterose.ac.uk |

Ionic Effects on this compound Membrane Properties

The interaction of ions with lipid membranes is crucial for numerous cellular functions. Studies on DOPC bilayers have elucidated how different ions can modulate membrane structure and dynamics.

Divalent cations, particularly calcium (Ca²⁺) , have been shown to induce significant changes in DOPC membranes. nih.gov When Ca²⁺ is present, it can bind to the phosphate (B84403) headgroups of the lipids, leading to conformational changes that reduce the area per phospholipid molecule. nih.gov This binding also causes localized dehydration of the membrane surface and can increase both membrane thickness and rigidity. nih.gov At a molecular level, Ca²⁺ binding to the inner leaflet of a vesicle can trigger compaction, while its binding to the outer leaflet can promote vesicle-vesicle clustering. nih.gov The interaction is concentration-dependent, with higher calcium concentrations leading to more pronounced effects. nih.gov

Monovalent cations also influence DOPC membrane properties, though often to a lesser extent than divalent cations. Molecular dynamics simulations and experimental studies have investigated the effects of alkali cations like sodium (Na⁺) , potassium (K⁺) , and cesium (Cs⁺) . cas.cz Among these, Na⁺ shows a notable tendency to adsorb to the DOPC membrane, localizing near the phosphate groups. cas.cz This interaction leads to a rigidification of the headgroup region and a slowing of the lateral diffusion of the lipid molecules. cas.cz In contrast, K⁺ and Cs⁺ show weaker penetration into the headgroup region. cas.cz The presence of 150 mM NaCl has been found to slow the lateral diffusion of DOPC lipids by about 25%. cas.cz

The influence of sodium chloride (NaCl) has been a subject of particular interest. dlsu.edu.phosti.govresearchgate.net Studies have shown that increasing NaCl concentration can lead to an increase in the bending rigidity of DOPC vesicles and a slight increase in bilayer thickness. osti.govresearchgate.net However, other research using coarse-grained molecular dynamics simulations suggests that low amounts of NaCl have minimal effects on the area per lipid, bilayer thickness, and order parameter of DOPC membranes. dlsu.edu.ph These seemingly contradictory findings highlight the complexity of these interactions and may depend on the specific experimental or simulation conditions.

The effect of ionic strength on mixed lipid systems containing DOPC has also been investigated. In bilayers composed of DOPC and the negatively charged 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (DOPA), changes in ionic strength can induce lipid separation. nih.govnih.gov At high ionic strength, the lipids are uniformly mixed, but lowering the ionic strength causes the DOPA-rich regions to separate into fractal-like domains. nih.govnih.gov This demonstrates the significant role of electrostatics in governing membrane organization. nih.govnih.gov

Table 2: Summary of Ionic Effects on DOPC Membrane Properties

| Ion(s) | Concentration | Observed Effect | Method | Reference |

|---|---|---|---|---|

| Ca²⁺ | Physiological | Binds to phosphate headgroups, causes membrane compaction and increases thickness/rigidity. | ATR-FTIR Spectroscopy, MD Simulations | nih.gov |

| Na⁺ | 1 M (simulations), 150 mM (experiments) | Adsorbs to phosphate region, rigidifies headgroups, slows lateral diffusion by ~25%. | MD Simulations, Fluorescence Spectroscopy | cas.cz |

| K⁺, Cs⁺ | 1 M (simulations) | Weaker interaction, do not preferentially adsorb at the membrane. | MD Simulations | cas.cz |

| NaCl | Increasing external concentration | Increases bending rigidity and bilayer thickness. | Neutron Spin Echo, SAXS | osti.govresearchgate.net |

| NaCl | Low concentration | Minimal effect on area per lipid, bilayer thickness, and order parameter. | Coarse-Grained MD Simulations | dlsu.edu.ph |

| Monovalent Ions (in DOPC/DOPA mixture) | Decreasing Ionic Strength | Induces phase separation of DOPA-rich domains. | Epifluorescence Microscopy, ATR-FTIR | nih.govnih.gov |

General Solute-Dioleoyl Phosphatidylcholine Membrane Partitioning and Permeation Studies

The ability of small molecules to partition into and permeate across lipid bilayers is a fundamental aspect of drug delivery and cellular transport. The process is generally governed by the solubility-diffusion model, which posits that the rate of passive diffusion is proportional to the solute's partition coefficient between the membrane and the aqueous environment, as well as its diffusion coefficient within the membrane. acs.org

The partition coefficient (Kₚ) , which quantifies the equilibrium distribution of a solute between the lipid and aqueous phases, is a critical parameter. ox.ac.ukresearchgate.net For many solutes, particularly hydrophobic ones, a higher partition coefficient correlates with higher permeability. nih.gov However, the relationship is not always straightforward. The structure and composition of the membrane play a significant role. For instance, the introduction of cholesterol into a DOPC bilayer generally decreases the permeability to water and other small molecules. nih.govnih.govuni-saarland.de This is attributed to cholesterol's "condensing effect," which reduces the area per phospholipid and increases the order and packing of the acyl chains, thereby reducing the free volume within the bilayer. nih.govuni-saarland.de

Molecular dynamics simulations have provided a detailed, position-dependent view of solute permeation. These studies reveal that the free energy barrier for a solute crossing the membrane is not uniform. For many molecules, the primary barrier is located in the hydrophobic core of the bilayer. nih.gov However, for some apolar solutes, the headgroup region can also present a significant barrier to partitioning. nih.gov The transverse diffusion coefficient of a solute is typically reduced by an order of magnitude within the membrane compared to bulk water. nih.gov

The unsaturation of the lipid acyl chains also affects partitioning. A drug molecule was found to partition more readily into membranes composed of unsaturated lipids like DOPC compared to saturated lipids, as the relaxed chain packing in unsaturated bilayers can better accommodate the solute. ox.ac.uk

Table 3: Permeability and Partitioning Data for Solutes in DOPC Membranes

| Solute | Membrane Composition | Key Finding | Reference |

|---|---|---|---|

| Water | DOPC + Cholesterol | Permeability decreases as cholesterol concentration increases, correlating with a decrease in area per lipid. | nih.gov |

| Tetraethylammonium (TEA) | DOPC + Cholesterol | Cholesterol creates a partitioning barrier at the headgroups for this hydrophobic solute. | nih.gov |

| Ammonia | DOPC + Cholesterol | Permeation of this polar molecule is hindered by cholesterol. | nih.gov |

| n-Alcohols | DOPC | Partitioning is driven by hydrophobic effects but also involves significant changes in intra-lipid interactions. | acs.org |

| Ca²⁺ | DOPC:DOPA (9:1) | Passive translocation observed (Permeability ~10⁻⁸ cm/s), inhibited by cholesterol. | nih.gov |

| Ubiquinone-2 | DOPC | Permeation coefficient (P) estimated at ~20 cm s⁻¹, faster than for more polar aromatic molecules. | rsc.org |

Dioleoyl Phosphatidylcholine As a Constituent of Advanced Biomimetic Systems

Design and Fabrication of Dioleoyl Phosphatidylcholine-Based Model Membranes

The creation of realistic model membranes is a cornerstone of modern biophysical research. DOPC is a favored lipid for this purpose due to its low phase transition temperature (approximately -17°C to -20°C), which ensures that membranes are in a biologically relevant liquid-crystalline state at typical experimental temperatures. mdpi.comnih.gov This fluidity is crucial for the proper function of embedded proteins and for observing dynamic membrane phenomena. Several key techniques have been developed to fabricate DOPC-based model membranes, each with unique advantages for specific applications.

Supported Lipid Bilayers (SLBs) Composed of this compound

Supported lipid bilayers (SLBs) are planar lipid membranes assembled on a solid substrate, offering a stable and accessible platform for studying membrane properties and interactions. The most common method for forming DOPC SLBs is vesicle fusion. mdpi.com In this process, small unilamellar vesicles (SUVs) made of DOPC are introduced to a hydrophilic surface, such as silica (B1680970) or mica. mdpi.commdpi.com The vesicles adsorb to the surface, rupture, and fuse to form a continuous, single bilayer.

The success of SLB formation is influenced by several factors, including the properties of the substrate, the composition of the buffer, and the temperature. For instance, the formation of DOPC SLBs on titanium dioxide (TiO2) surfaces is sensitive to the atomic-level topography of the substrate. mdpi.com The process on silica surfaces can be a two-step event, involving the adsorption of a critical concentration of vesicles before rupture and fusion commence. researchgate.net

Researchers have developed variations of the vesicle fusion method to create more complex and robust SLBs. The solvent-assisted lipid bilayer (SALB) formation method, for example, allows for the creation of mixed lipid bilayers containing both liquid-phase DOPC and gel-phase lipids like dipalmitoylphosphatidylcholine (DPPC) at room temperature. researchgate.netacs.org This technique has also been successfully used to incorporate anionic lipids such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) into DOPC bilayers, creating models for negatively charged cell membranes. acs.org

The fluidity of DOPC SLBs is a key parameter and can be quantified using techniques like fluorescence recovery after photobleaching (FRAP). These measurements have shown that the diffusion of lipid molecules within the bilayer is influenced by the substrate and the presence of other lipid components. researchgate.netaip.org

Table 1: Methods for DOPC-Based Supported Lipid Bilayer (SLB) Formation

| Method | Description | Key Features & Findings | Citation |

|---|---|---|---|

| Vesicle Fusion | Spontaneous adsorption, rupture, and fusion of DOPC vesicles on a hydrophilic solid support. | Widely used and effective for pure DOPC. Formation can be a one-step or two-step process depending on the substrate and conditions. | mdpi.comresearchgate.net |

| Solvent-Assisted Lipid Bilayer (SALB) | Formation of a bilayer from a lipid solution in a solvent-containing buffer, which is then replaced by a pure aqueous buffer. | Enables the formation of mixed bilayers with gel-phase lipids (e.g., DPPC) and anionic lipids (e.g., DOPS) at room temperature. Allows for control over lipid composition and membrane fluidity. | researchgate.netacs.org |

| Langmuir-Blodgett/Langmuir-Schaefer | Sequential transfer of lipid monolayers from the air-water interface onto a solid substrate. | Provides precise control over the lipid composition of each leaflet of the bilayer. | mdpi.com |

Giant Unilamellar Vesicles (GUVs) and Multilamellar Vesicles (MLVs) from this compound

Giant unilamellar vesicles (GUVs) are spherical lipid vesicles with a single bilayer and diameters ranging from 1 to 100 micrometers, making them comparable in size to living cells. europa.eu This size allows for direct visualization and manipulation using optical microscopy, making them invaluable for studying membrane mechanics, shape transformations, and protein-lipid interactions. europa.eunih.gov Multilamellar vesicles (MLVs), on the other hand, consist of multiple concentric lipid bilayers.

Several methods are employed to produce DOPC GUVs. The gentle hydration or natural swelling method involves hydrating a thin film of DOPC, which then spontaneously forms vesicles. nih.govmnba-journal.com Another common technique is electroformation, where an alternating electric field is applied to a lipid film to promote the formation of large, unilamellar vesicles. The droplet transfer method is another approach where water-in-oil droplets coated with a lipid monolayer are transferred across an oil-water interface to form GUVs. europa.eu

The physical properties of DOPC GUVs, such as their size, stability, and deformability, can be tuned by altering their composition. For example, the inclusion of cholesterol in DOPC GUVs has been shown to increase their median diameter. europa.eu The bending rigidity of DOPC membranes, a measure of their resistance to curvature, is a critical parameter that influences vesicle shape and dynamics. europa.eu

MLVs are often the initial product of simple lipid hydration and can be transformed into unilamellar vesicles through processes like sonication or extrusion. liposomes.caresearchgate.net However, MLVs themselves are useful for certain applications, such as in drug delivery systems. nih.gov Studies on DOPC-containing MLVs have provided insights into bilayer interactions and phase behavior, particularly when mixed with other lipids like lysophosphatidylcholine (B164491). acs.org

Microfluidic Techniques for this compound Liposome (B1194612) Production

Microfluidic technology has emerged as a powerful tool for producing liposomes, including those made from DOPC, with a high degree of control and reproducibility. nih.govacs.orgacs.orgresearchgate.net These techniques offer advantages over traditional bulk methods by enabling precise manipulation of fluid flows at the micrometer scale. nih.govaip.org

One common microfluidic approach is hydrodynamic focusing. aip.orgrsc.org In this method, a stream of lipids (including DOPC) dissolved in an organic solvent like ethanol (B145695) is focused between two aqueous streams. rsc.orgnih.gov The rapid mixing and dilution of the solvent cause the lipids to self-assemble into liposomes. The size of the resulting vesicles can be precisely controlled by adjusting the flow rates and the ratio of the solvent to aqueous phases. nih.govacs.orgnih.gov

Staggered herringbone micromixers are another type of microfluidic device used for liposome production. nih.gov These devices create chaotic advection, leading to rapid and efficient mixing of the lipid and aqueous phases, resulting in the formation of small, uniform liposomes. aip.org